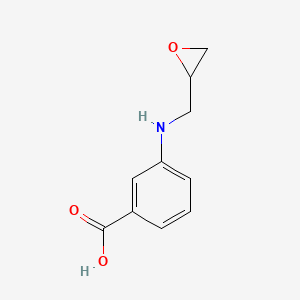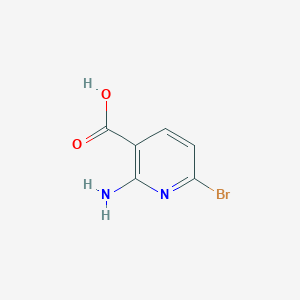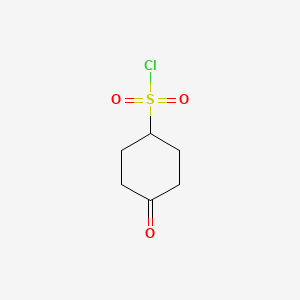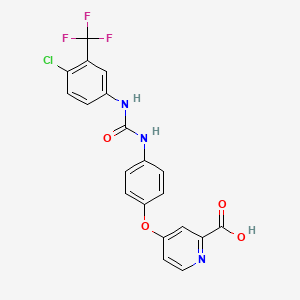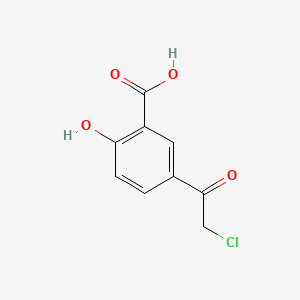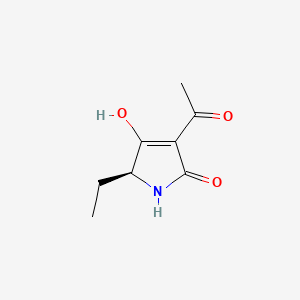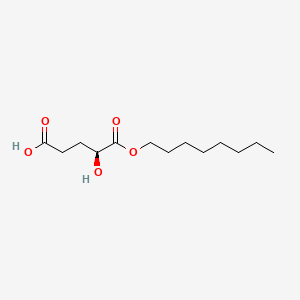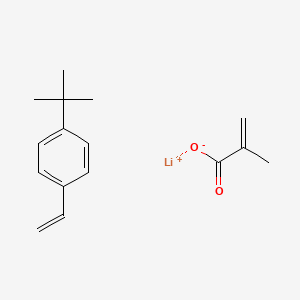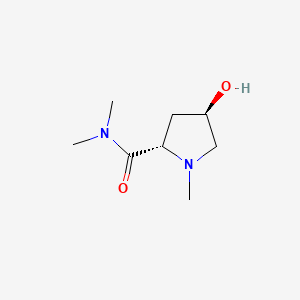
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide typically involves diastereoselective synthesis methods. One common approach is the use of a 5-exo-tet ring closure reaction, which ensures high diastereoselectivity . The starting materials are commercially available, and the reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl and dimethylaminocarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-methylproline
- (2S,4R)-4-fluoroproline
- (2S,4R)-4-ethylproline
Uniqueness
What sets (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
114357-99-2 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.228 |
IUPAC Name |
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)8(12)7-4-6(11)5-10(7)3/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
UHIANEYUFGNAFT-RQJHMYQMSA-N |
SMILES |
CN1CC(CC1C(=O)N(C)C)O |
Synonyms |
2-Pyrrolidinecarboxamide,4-hydroxy-N,N,1-trimethyl-,(2S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-2,3,3'-triol](/img/structure/B570897.png)
